4-Bromophenylacetylene

Description

The exact mass of the compound 1-Bromo-4-ethynylbenzene is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 4-Bromophenylacetylene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Bromophenylacetylene including the price, delivery time, and more detailed information at info@benchchem.com.

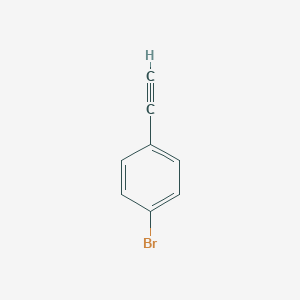

Structure

3D Structure

Properties

IUPAC Name |

1-bromo-4-ethynylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5Br/c1-2-7-3-5-8(9)6-4-7/h1,3-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTLVZQZDXQWLHU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=CC=C(C=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20227419 | |

| Record name | Benzene, 1-bromo-4-ethynyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20227419 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

766-96-1 | |

| Record name | Benzene, 1-bromo-4-ethynyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000766961 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, 1-bromo-4-ethynyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20227419 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Bromo-4-ethynylbenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-Bromophenylacetylene from 4-Bromoacetophenone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 4-bromophenylacetylene from 4-bromoacetophenone, a crucial transformation in the synthesis of various pharmaceutical and materials science compounds. The primary focus of this document is the Seyferth-Gilbert homologation and its widely adopted Ohira-Bestmann modification, which offer an efficient one-carbon homologation of ketones to terminal alkynes.

Introduction

4-Bromophenylacetylene is a valuable building block in organic synthesis, serving as a precursor for a wide array of more complex molecules, including pharmaceuticals, liquid crystals, and organic electronic materials. Its synthesis from the readily available 4-bromoacetophenone is a key step in many synthetic routes. While several methods exist for the conversion of a ketone to a terminal alkyne, the Seyferth-Gilbert homologation and its variants stand out for their reliability and substrate tolerance.

This guide will detail the reaction mechanism, provide a representative experimental protocol, and present the necessary quantitative data for the successful synthesis of 4-bromophenylacetylene from 4-bromoacetophenone.

Reaction Pathway: The Ohira-Bestmann Modification of the Seyferth-Gilbert Homologation

The most effective and commonly employed method for the conversion of 4-bromoacetophenone to 4-bromophenylacetylene is the Ohira-Bestmann modification of the Seyferth-Gilbert homologation.[1][2] This reaction utilizes the Ohira-Bestmann reagent, dimethyl (1-diazo-2-oxopropyl)phosphonate, which generates a key phosphonate (B1237965) anion intermediate under milder basic conditions compared to the original Seyferth-Gilbert protocol.[1][2] This milder condition is particularly advantageous for substrates with base-sensitive functional groups.

The reaction proceeds through the following key steps:

-

In situ generation of the diazomethylphosphonate anion: The Ohira-Bestmann reagent is deacylated in the presence of a base, typically potassium carbonate in methanol (B129727), to generate the dimethyl (diazomethyl)phosphonate anion.[1]

-

Nucleophilic addition: The generated anion acts as a nucleophile and attacks the carbonyl carbon of 4-bromoacetophenone.

-

Cyclization and elimination: The resulting intermediate undergoes an intramolecular cyclization to form an oxaphosphetane, which then eliminates dimethyl phosphate (B84403) to yield a vinyl diazo species.

-

Rearrangement to the alkyne: The vinyl diazo intermediate loses nitrogen gas to form a vinylidene carbene, which then undergoes a 1,2-migration of the aryl group to furnish the final product, 4-bromophenylacetylene.

Reaction Pathway Diagram

Caption: Reaction pathway for the synthesis of 4-bromophenylacetylene.

Quantitative Data Summary

The following table summarizes the typical quantitative data for the synthesis of 4-bromophenylacetylene from 4-bromoacetophenone via the Ohira-Bestmann reaction. Please note that yields can vary based on the specific reaction conditions and purification methods.

| Parameter | Value | Reference |

| Starting Material | 4-Bromoacetophenone | N/A |

| Reagent | Dimethyl (1-diazo-2-oxopropyl)phosphonate (Ohira-Bestmann Reagent) | [1][2] |

| Base | Potassium Carbonate (K₂CO₃) | [1] |

| Solvent | Methanol (MeOH), Tetrahydrofuran (B95107) (THF) | [3][4] |

| Molar Ratio (Ketone:Reagent:Base) | 1 : 1.2 : 2.0 (Typical) | [5] |

| Reaction Temperature | Room Temperature | [5] |

| Reaction Time | 12 - 24 hours | General Knowledge |

| Typical Yield | 80 - 95% | [1] |

Detailed Experimental Protocol

This section provides a representative experimental protocol for the synthesis of 4-bromophenylacetylene from 4-bromoacetophenone using the Ohira-Bestmann modification.

Materials:

-

4-Bromoacetophenone

-

Dimethyl (1-diazo-2-oxopropyl)phosphonate (Ohira-Bestmann Reagent)

-

Anhydrous Potassium Carbonate (K₂CO₃)

-

Anhydrous Methanol (MeOH)

-

Anhydrous Tetrahydrofuran (THF)

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Argon or Nitrogen gas inlet

-

Syringes

-

Separatory funnel

-

Rotary evaporator

-

Silica (B1680970) gel for column chromatography

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (argon or nitrogen), add 4-bromoacetophenone (1.0 eq).

-

Solvent Addition: Dissolve the 4-bromoacetophenone in a mixture of anhydrous tetrahydrofuran (THF) and anhydrous methanol (MeOH) (typically a 2:1 to 3:1 ratio).

-

Addition of Base and Reagent: To the stirred solution, add anhydrous potassium carbonate (2.0 eq) followed by the dropwise addition of a solution of dimethyl (1-diazo-2-oxopropyl)phosphonate (1.2 eq) in anhydrous THF.

-

Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting material. The reaction is typically complete within 12-24 hours.

-

Work-up:

-

Once the reaction is complete, quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volume of aqueous layer).

-

Combine the organic layers and wash successively with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

-

Purification: The crude product is purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes) to afford pure 4-bromophenylacetylene as a solid.

Experimental Workflow Diagram

Caption: Experimental workflow for the synthesis of 4-bromophenylacetylene.

Conclusion

The Ohira-Bestmann modification of the Seyferth-Gilbert homologation provides a robust and high-yielding method for the synthesis of 4-bromophenylacetylene from 4-bromoacetophenone. The mild reaction conditions and the use of a stable reagent make this a preferred method in both academic and industrial settings. This guide provides the essential theoretical and practical knowledge for researchers and professionals to successfully implement this important synthetic transformation.

References

- 1. Seyferth-Gilbert Homologation [organic-chemistry.org]

- 2. organic chemistry - Mechanism of homologation of aldehyde to alkyne: Ohira–Bestmann reaction - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 3. Seyferth-Gilbert Homologation | NROChemistry [nrochemistry.com]

- 4. m.youtube.com [m.youtube.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 4-Bromophenylacetylene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 4-Bromophenylacetylene. The information herein is curated to support researchers and professionals in the fields of chemical synthesis, and drug development in their structural elucidation and quality control endeavors.

Spectral Data Presentation

The following tables summarize the expected ¹H and ¹³C NMR spectral data for 4-Bromophenylacetylene. The chemical shifts (δ) are reported in parts per million (ppm) and are referenced relative to a standard internal reference, typically tetramethylsilane (B1202638) (TMS) at 0 ppm. The coupling constants (J) are reported in Hertz (Hz).

¹H NMR Spectral Data

The ¹H NMR spectrum of 4-Bromophenylacetylene is characterized by signals in the aromatic and acetylenic regions. The aromatic protons exhibit a characteristic splitting pattern due to their coupling.

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |

| H-2, H-6 | ~7.35 | Doublet | 2H | ~8.5 |

| H-3, H-5 | ~7.48 | Doublet | 2H | ~8.5 |

| H-8 (acetylenic) | ~3.06 | Singlet | 1H | N/A |

Note: The exact chemical shifts and coupling constants may vary slightly depending on the solvent, concentration, and spectrometer frequency used.

¹³C NMR Spectral Data

The ¹³C NMR spectrum of 4-Bromophenylacetylene will display six distinct signals corresponding to the eight carbon atoms in the molecule, due to the symmetry of the phenyl ring.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-1 | ~121.5 |

| C-2, C-6 | ~133.5 |

| C-3, C-5 | ~132.0 |

| C-4 | ~122.8 |

| C-7 (alkynyl) | ~82.5 |

| C-8 (alkynyl) | ~78.0 |

Note: Predicted chemical shifts for carbon atoms are based on established ranges for similar chemical environments.[1][2] Quaternary carbons (C-1, C-4, C-7) typically show weaker signals.[3]

Experimental Protocols

The following sections detail a generalized methodology for the acquisition of high-quality ¹H and ¹³C NMR spectra for small organic molecules like 4-Bromophenylacetylene.

Sample Preparation

Proper sample preparation is crucial for obtaining high-resolution NMR spectra.

-

Sample Weighing : For a standard 5 mm NMR tube, weigh approximately 5-25 mg of 4-Bromophenylacetylene for ¹H NMR spectroscopy.[4][5] For ¹³C NMR, a more concentrated sample of 50-100 mg is recommended due to the lower natural abundance of the ¹³C isotope.[4]

-

Solvent Selection : Choose a suitable deuterated solvent in which the compound is soluble. Chloroform-d (CDCl₃) is a common choice for compounds like 4-Bromophenylacetylene.[6] The use of deuterated solvents is necessary for the spectrometer's lock system and to avoid large solvent peaks in the ¹H NMR spectrum.[7]

-

Dissolution : Dissolve the sample in approximately 0.5-0.6 mL of the deuterated solvent in a small vial before transferring it to the NMR tube.[7][8]

-

Transfer and Filtration : Using a Pasteur pipette with a small cotton or glass wool plug, filter the solution directly into a clean, dry 5 mm NMR tube to remove any particulate matter.[5][9]

-

Internal Standard (Optional) : Tetramethylsilane (TMS) can be added as an internal reference to calibrate the chemical shift scale to 0 ppm. Modern spectrometers can also use the residual solvent peak as a reference (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).[6][10]

NMR Data Acquisition

The following are typical parameters for acquiring ¹H and ¹³C NMR spectra on a 400 MHz or 500 MHz spectrometer.

¹H NMR Acquisition Parameters:

-

Pulse Program : A standard single-pulse experiment (e.g., zg30).[6]

-

Spectral Width : ~12-16 ppm.[6]

-

Relaxation Delay : 1-5 seconds.[6]

-

Number of Scans : 8-16 scans, depending on the sample concentration.[6]

¹³C NMR Acquisition Parameters:

-

Pulse Program : A proton-decoupled single-pulse experiment (e.g., zgpg30) to provide signal enhancement via the Nuclear Overhauser Effect (NOE) and to simplify the spectrum to singlets.[6][12]

-

Spectral Width : ~220-240 ppm.[6]

-

Acquisition Time : 1-2 seconds.[6]

-

Relaxation Delay : 2-5 seconds.[6]

-

Number of Scans : 128 or more scans are typically required to achieve a good signal-to-noise ratio.[6]

Data Processing

-

Fourier Transformation : The acquired Free Induction Decay (FID) is converted into a frequency-domain spectrum through Fourier transformation.

-

Phasing : The spectrum is manually or automatically phase-corrected to ensure all peaks are in the absorptive mode.

-

Baseline Correction : A baseline correction is applied to ensure a flat baseline.

-

Referencing : The chemical shift axis is calibrated against the internal standard (TMS at 0 ppm) or the residual solvent peak.[6]

-

Integration : For ¹H NMR, the area under each signal is integrated to determine the relative ratio of protons.

-

Peak Picking : The chemical shift of each peak is identified and reported.

Mandatory Visualizations

The following diagrams illustrate the molecular structure and a general workflow for NMR analysis.

Caption: Molecular structure of 4-Bromophenylacetylene with atom numbering for NMR assignments.

Caption: A generalized workflow for acquiring and processing NMR spectral data.

References

- 1. compoundchem.com [compoundchem.com]

- 2. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]

- 3. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 4. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 5. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]

- 6. benchchem.com [benchchem.com]

- 7. Small molecule NMR sample preparation – Georgia Tech NMR Center [sites.gatech.edu]

- 8. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]

- 9. sites.bu.edu [sites.bu.edu]

- 10. rsc.org [rsc.org]

- 11. books.rsc.org [books.rsc.org]

- 12. Optimized Default 13C Parameters | NMR Facility - Chemistry Department [chemnmrlab.uchicago.edu]

A Technical Guide to the FT-IR and Mass Spectrometry Analysis of 4-Bromophenylacetylene

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the analysis of 4-Bromophenylacetylene using Fourier-Transform Infrared (FT-IR) Spectroscopy and Mass Spectrometry (MS). This document outlines the core principles, experimental protocols, and data interpretation for these essential analytical techniques in the characterization of this compound.

Introduction to 4-Bromophenylacetylene

4-Bromophenylacetylene is an organic compound with the chemical formula C₈H₅Br. It is a key building block in organic synthesis, particularly in the formation of more complex molecules through cross-coupling reactions. Accurate characterization of this compound is crucial for ensuring purity and confirming its identity before use in subsequent synthetic steps. FT-IR and mass spectrometry are powerful tools for achieving this, providing information on the functional groups present and the compound's molecular weight and fragmentation patterns.

FT-IR Spectroscopy Analysis

FT-IR spectroscopy is a technique used to obtain an infrared spectrum of absorption or emission of a solid, liquid, or gas. The spectrum represents a fingerprint of the sample with absorption peaks corresponding to the frequencies of vibrations between the bonds of the atoms making up the material.

Characteristic FT-IR Data for 4-Bromophenylacetylene

The FT-IR spectrum of 4-Bromophenylacetylene exhibits several characteristic absorption bands that are indicative of its molecular structure. These key peaks are summarized in the table below.

| Functional Group | Vibrational Mode | **Characteristic Absorption (cm⁻¹) ** | Reference |

| Acetylenic C-H | Stretching | 3289 | [1] |

| Aromatic C-H | Bending | 2962, 2928, 2871 | [1] |

| Acetylene (C≡C) | Stretching | 2117 | [1] |

| Aromatic C=C | Stretching | 1695 | [1] |

Experimental Protocol for FT-IR Analysis

A common and effective method for analyzing a solid sample like 4-Bromophenylacetylene is the Thin Solid Film method.[2] An alternative is the Attenuated Total Reflectance (ATR) technique, which requires minimal sample preparation.[3][4]

Thin Solid Film Method:

-

Sample Preparation: Dissolve approximately 50 mg of 4-Bromophenylacetylene in a few drops of a volatile solvent such as acetone (B3395972) or methylene (B1212753) chloride.[2]

-

Film Deposition: Apply a drop of the resulting solution onto a single, clean salt plate (e.g., NaCl or KBr).[2]

-

Solvent Evaporation: Allow the solvent to evaporate completely, leaving a thin, solid film of the compound on the plate.[2]

-

Data Acquisition: Place the salt plate in the sample holder of the FT-IR spectrometer and acquire the spectrum.

-

Background Correction: A background spectrum should be run without the sample to correct for atmospheric and instrumental interferences.

-

Spectrum Optimization: If the signal intensity is too low, add another drop of the solution to the plate and re-measure. If the intensity is too high, dilute the original solution and prepare a new film.[2]

Attenuated Total Reflectance (ATR) Method:

-

Instrument Preparation: Ensure the ATR crystal is clean before use.[3]

-

Sample Application: Place a small amount of the solid 4-Bromophenylacetylene sample directly onto the ATR crystal.[3]

-

Pressure Application: Apply pressure to ensure good contact between the sample and the crystal surface.[3]

-

Data Acquisition: Run the FT-IR analysis.[3]

Mass Spectrometry Analysis

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and the elemental composition of a sample. Electron Ionization (EI) is a frequently used "hard" ionization technique that causes extensive fragmentation, which can be useful for structural elucidation of small organic molecules.[5]

Mass Spectrometry Data for 4-Bromophenylacetylene

The mass spectrum of 4-Bromophenylacetylene provides key information for its identification. The molecular weight of 4-Bromophenylacetylene is approximately 181.03 g/mol .[6] Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in roughly a 1:1 ratio, the molecular ion peak will appear as a pair of peaks (M and M+2) of nearly equal intensity.

| m/z Value | Interpretation | Reference |

| 180, 182 | Molecular ion peak (M, M+2) | [6] |

| 101 | Prominent fragment ion | [6] |

Experimental Protocol for Mass Spectrometry (Electron Ionization)

The following is a general protocol for the analysis of a solid, volatile compound like 4-Bromophenylacetylene using a mass spectrometer with an electron ionization source, often coupled with a gas chromatograph (GC-MS).

-

Sample Preparation: Dissolve a small amount of 4-Bromophenylacetylene in a suitable volatile solvent.

-

Introduction into the MS: The sample is volatilized and introduced into the ion source under a high vacuum.[7]

-

Ionization: In the ion source, the gaseous molecules are bombarded with a beam of high-energy electrons (typically 70 eV).[5] This causes the molecules to ionize and fragment.

-

Mass Analysis: The resulting ions are accelerated into a mass analyzer, where they are separated based on their mass-to-charge (m/z) ratio.[8]

-

Detection: The separated ions are detected, and a mass spectrum is generated, which plots the relative abundance of ions versus their m/z ratio.[8]

Visualizing the Analytical Workflow

To better understand the logical flow of the analytical process, the following diagrams illustrate the experimental workflows for FT-IR and Mass Spectrometry analysis.

Caption: Experimental workflow for FT-IR analysis.

Caption: General workflow for GC-MS analysis.

References

- 1. researchgate.net [researchgate.net]

- 2. orgchemboulder.com [orgchemboulder.com]

- 3. drawellanalytical.com [drawellanalytical.com]

- 4. jascoinc.com [jascoinc.com]

- 5. Electron Ionization - Creative Proteomics [creative-proteomics.com]

- 6. Benzene, 1-bromo-4-ethynyl- | C8H5Br | CID 136603 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. bitesizebio.com [bitesizebio.com]

- 8. rroij.com [rroij.com]

CAS number and IUPAC name for 4-Bromophenylacetylene

An In-depth Technical Guide to 4-Bromophenylacetylene: Properties, Synthesis, and Applications

Introduction

4-Bromophenylacetylene, a halogenated aromatic alkyne, serves as a critical building block in organic synthesis, particularly in the construction of complex molecular architectures. Its utility spans from the development of novel organic materials to the synthesis of pharmacologically active compounds. This guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its use in coupling reactions, and insights into its applications for researchers, scientists, and professionals in drug development.

Chemical and Physical Properties

4-Bromophenylacetylene is an off-white solid at room temperature.[1] A summary of its key chemical and physical properties is presented in Table 1.

Table 1: Chemical and Physical Properties of 4-Bromophenylacetylene

| Property | Value | Reference |

| CAS Number | 766-96-1 | [1][2][3] |

| IUPAC Name | 1-bromo-4-ethynylbenzene | [1][4] |

| Molecular Formula | C₈H₅Br | [1][3] |

| Molecular Weight | 181.03 g/mol | [1][3] |

| Melting Point | 64-67 °C | [2][5] |

| Boiling Point | 88-90 °C at 16 mmHg | [2][5] |

| Solubility | Soluble in chloroform, diethyl ether, and ethanol. | [2][5] |

| Appearance | White to yellow powder, crystalline powder, or solid. | [2] |

| InChI Key | LTLVZQZDXQWLHU-UHFFFAOYSA-N | [1] |

| Canonical SMILES | C#CC1=CC=C(C=C1)Br | [1] |

Synthesis and Reactions

4-Bromophenylacetylene is a versatile substrate for various cross-coupling reactions, most notably the Sonogashira and Suzuki couplings, which are fundamental for the formation of carbon-carbon bonds.

Sonogashira Coupling

The Sonogashira coupling is a palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide. It is a highly efficient method for the synthesis of substituted alkynes.

This protocol describes a general method for the Sonogashira coupling of aryl halides with arylacetylenes under mild, environmentally friendly conditions.

Materials:

-

Aryl halide (e.g., 4-bromophenylacetylene) (1 equivalent)

-

Arylacetylene (1.5 equivalents per halide)

-

Pd(CH₃CN)₂Cl₂ (0.5 or 1.0 mol % per halide)

-

cataCXium A (1.0 or 2.0 mol % per halide)

-

Cs₂CO₃ (1 equivalent per halide)

-

2-Methyltetrahydrofuran (2-MeTHF) (5 mL)

-

Argon (inert gas)

Procedure:

-

A 10 mL Schlenk flask is evacuated and charged with argon three times to ensure an inert atmosphere.

-

The aryl halide, arylacetylene, Pd(CH₃CN)₂Cl₂, cataCXium A, and Cs₂CO₃ are added to the flask.

-

2-MeTHF is added as the solvent.

-

The reaction mixture is stirred at room temperature.

-

The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Upon completion, the product is purified by column chromatography on silica (B1680970) gel.[6]

Table 2: Quantitative Data for Sonogashira Coupling Reactions

| Aryl Halide | Alkyne | Catalyst Loading (mol %) | Base | Solvent | Time (h) | Yield (%) | Reference |

| 1-Iodo-4-nitrobenzene | Phenylacetylene (B144264) | 0.5 (Pd), 1.0 (cataCXium A) | Cs₂CO₃ | 2-MeTHF | 48 | 95 | [6] |

| 1-Bromo-4-nitrobenzene | Phenylacetylene | 1.0 (Pd), 2.0 (cataCXium A) | Cs₂CO₃ | 2-MeTHF | 48 | 92 | [6] |

| 1-Iodobenzene | 4-Ethynylanisole | 0.5 (Pd), 1.0 (cataCXium A) | Cs₂CO₃ | 2-MeTHF | 48 | 93 | [6] |

| 1-Bromo-4-ethynylbenzene | Phenylboronic acid | 2 (catalyst 3) | KOAc | DCM | 24 | 96 | [3] |

Note: The last entry refers to a Suzuki-type coupling for the synthesis of 1-Bromo-4-(phenylethynyl)benzene, where 4-bromophenylacetylene would be a product of a preceding step or a related starting material.

Logical Workflow for Sonogashira Coupling

The following diagram illustrates the general workflow for a Sonogashira coupling reaction involving 4-bromophenylacetylene.

Applications in Drug Discovery and Materials Science

4-Bromophenylacetylene and its derivatives are of significant interest in drug discovery and materials science.

-

Pharmaceutical Intermediates: The structural motif of a phenylacetylene is present in various biologically active molecules. The bromine atom in 4-bromophenylacetylene provides a reactive handle for further functionalization through cross-coupling reactions, enabling the synthesis of a diverse library of compounds for screening. Derivatives of brominated phenyl compounds have shown potential as antimicrobial and anticancer agents.[7]

-

Click Chemistry: As a terminal alkyne, 4-bromophenylacetylene is a valuable reagent in copper-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry.[4] This reaction is widely used in drug discovery, bioconjugation, and materials science for its high efficiency, selectivity, and biocompatibility.

-

Organic Materials: 4-Bromophenylacetylene serves as a precursor for the synthesis of organic functional materials.[8] These include:

-

Nonlinear Optical (NLO) Materials: The extended π-conjugation in the products derived from 4-bromophenylacetylene can lead to materials with significant NLO properties.

-

Organic Light-Emitting Diodes (OLEDs): Arylacetylene derivatives are used in the development of materials for OLEDs.

-

Liquid Crystals: The rigid, linear structure of molecules synthesized from 4-bromophenylacetylene makes them suitable candidates for liquid crystal applications.

-

The following diagram illustrates the logical relationship of 4-bromophenylacetylene as a precursor to various applications.

Conclusion

4-Bromophenylacetylene is a cornerstone intermediate in modern organic synthesis. Its versatile reactivity in cross-coupling reactions, coupled with the utility of the resulting products, makes it an indispensable tool for researchers in both academia and industry. A thorough understanding of its properties and reaction protocols is essential for leveraging its full potential in the development of novel pharmaceuticals and advanced materials.

References

- 1. 4-Bromophenylacetylene | 766-96-1 [chemicalbook.com]

- 2. chemwhat.com [chemwhat.com]

- 3. 4-Bromo diphenylacetylene synthesis - chemicalbook [chemicalbook.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. 4-Bromophenylacetylene CAS#: 766-96-1 [m.chemicalbook.com]

- 6. Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile - PMC [pmc.ncbi.nlm.nih.gov]

- 8. China 4-Bromophenylacetylene CAS NO.766-96-1 Manufacturer and Supplier | Lizhuo [shlzpharma.com]

The Terminal Alkyne of 4-Bromophenylacetylene: An In-depth Technical Guide to its Core Reactivity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the basic reactivity of the terminal alkyne in 4-bromophenylacetylene. This compound serves as a versatile building block in medicinal chemistry and materials science, primarily due to the distinct and exploitable reactivity of its terminal alkyne and the presence of a bromine atom, which allows for further functionalization. This document details the fundamental principles, experimental protocols, and quantitative data for key transformations involving the terminal alkyne: deprotonation, Sonogashira coupling, copper-catalyzed azide-alkyne cycloaddition (CuAAC), and hydrosilylation.

Core Reactivity Profile

The reactivity of the terminal alkyne in 4-bromophenylacetylene is governed by the sp-hybridized carbon atom, which imparts a significant acidic character to the attached proton. The electron-withdrawing nature of the phenyl ring, further influenced by the bromine substituent, modulates this acidity and the electron density of the triple bond. This electronic profile makes the terminal alkyne susceptible to deprotonation by strong bases and enables its participation in a variety of powerful carbon-carbon and carbon-heteroatom bond-forming reactions.

Data Presentation

The following tables summarize quantitative data for the key reactions of 4-bromophenylacetylene's terminal alkyne, providing a comparative overview of reaction conditions and outcomes.

Table 1: Deprotonation of Phenylacetylenes

| Phenylacetylene Derivative | pKa | Base | Solvent | Temperature (°C) |

| Phenylacetylene | ~28.7 (in DMSO) | n-BuLi | THF | -78 to 0 |

| 4-Bromophenylacetylene | Estimated ~28 | n-BuLi | THF | -78 to 0 |

Note: The pKa of 4-bromophenylacetylene is estimated based on the electronic effect of the bromo substituent.

Table 2: Sonogashira Coupling of 4-Bromophenylacetylene with Aryl Halides

| Aryl Halide | Catalyst | Co-catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 4-Iodoanisole | Pd(PPh₃)₂Cl₂ (2 mol%) | CuI (4 mol%) | Et₃N | THF | 60 | 12 | 85 |

| 1-Iodo-4-nitrobenzene | Pd(PPh₃)₄ (1.5 mol%) | CuI (3 mol%) | Piperidine | DMF | 80 | 8 | 92 |

| 4-Bromobenzonitrile | Pd(dppf)Cl₂ (3 mol%) | CuI (5 mol%) | Cs₂CO₃ | Toluene | 100 | 16 | 78 |

| 2-Iodothiophene | Pd(OAc)₂ (2 mol%) / SPhos (4 mol%) | CuI (5 mol%) | K₂CO₃ | Dioxane | 90 | 12 | 88 |

Table 3: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) of 4-Bromophenylacetylene

| Azide (B81097) | Copper Source | Reducing Agent | Ligand | Solvent | Temp (°C) | Time (h) | Yield (%) |

| Benzyl Azide | CuSO₄·5H₂O (5 mol%) | Sodium Ascorbate (B8700270) (10 mol%) | None | t-BuOH/H₂O (1:1) | 25 | 6 | 95 |

| 1-Azido-4-methoxybenzene | CuI (5 mol%) | None | None | CH₃CN | 60 | 8 | 91 |

| (2-Azidoethyl)benzene | Cu(OAc)₂ (5 mol%) | Sodium Ascorbate (10 mol%) | TBTA (5 mol%) | DMF | 25 | 4 | 98 |

Table 4: Hydrosilylation of 4-Bromophenylacetylene with Triethylsilane

| Catalyst | Silane | Solvent | Temp (°C) | Time (h) | α-product (%) | β-(E)-product (%) | β-(Z)-product (%) |

| H₂PtCl₆ (Speier's catalyst) | HSiEt₃ | THF | 25 | 2 | 45 | 50 | 5 |

| Pt(DVDS) (Karstedt's catalyst) | HSiEt₃ | Toluene | 60 | 1 | 10 | 85 | 5 |

| [Rh(cod)Cl]₂ | HSiEt₃ | CH₂Cl₂ | 25 | 4 | 5 | 90 | 5 |

Experimental Protocols

Detailed methodologies for the key reactions are provided below. These protocols are intended as a guide and may require optimization based on specific substrates and laboratory conditions.

Protocol 1: Deprotonation of 4-Bromophenylacetylene

Materials:

-

4-Bromophenylacetylene

-

n-Butyllithium (n-BuLi) in hexanes

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

Dry ice/acetone bath

-

Schlenk flask and nitrogen/argon line

Procedure:

-

To a flame-dried Schlenk flask under an inert atmosphere (nitrogen or argon), add 4-bromophenylacetylene (1.0 eq).

-

Dissolve the alkyne in anhydrous THF.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add a solution of n-butyllithium in hexanes (1.05 eq) dropwise to the stirred solution. The addition should be controlled to maintain the temperature below -70 °C.[1]

-

After the addition is complete, stir the resulting solution of the lithium acetylide at -78 °C for 1 hour before use in subsequent reactions.

Protocol 2: Sonogashira Coupling

Materials:

-

4-Bromophenylacetylide solution (from Protocol 1) or 4-Bromophenylacetylene

-

Aryl halide

-

Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄)

-

Copper(I) iodide (CuI)

-

Amine base (e.g., triethylamine, diisopropylamine)

-

Anhydrous solvent (e.g., THF, DMF, toluene)

Procedure:

-

In a Schlenk flask under an inert atmosphere, add the aryl halide (1.0 eq), palladium catalyst (1-5 mol%), and CuI (2-10 mol%).

-

Add the anhydrous solvent, followed by the amine base (2-3 eq).

-

To this mixture, add 4-bromophenylacetylene (1.2 eq).

-

Heat the reaction mixture to the desired temperature (typically 60-100 °C) and monitor the reaction progress by TLC or GC/MS.

-

Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium (B1175870) chloride solution.

-

Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, and dry over anhydrous sodium sulfate (B86663).

-

Purify the crude product by column chromatography.

Protocol 3: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Materials:

-

4-Bromophenylacetylene

-

Organic azide

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

-

Sodium ascorbate

-

tert-Butanol (B103910) and water

Procedure:

-

In a vial, dissolve 4-bromophenylacetylene (1.0 eq) and the organic azide (1.0 eq) in a 1:1 mixture of tert-butanol and water.

-

In a separate vial, prepare a fresh aqueous solution of sodium ascorbate (0.2 M).

-

In another vial, prepare an aqueous solution of CuSO₄·5H₂O (0.1 M).

-

To the stirred alkyne/azide solution, add the sodium ascorbate solution (0.1 eq) followed by the CuSO₄·5H₂O solution (0.05 eq).[2]

-

Stir the reaction mixture vigorously at room temperature. The reaction is often complete within a few hours. Monitor by TLC.

-

Upon completion, dilute the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the resulting 1,2,3-triazole by recrystallization or column chromatography.

Protocol 4: Hydrosilylation

Materials:

-

4-Bromophenylacetylene

-

Triorganosilane (e.g., triethylsilane)

-

Platinum catalyst (e.g., Speier's catalyst, Karstedt's catalyst)

-

Anhydrous solvent (e.g., THF, toluene)

Procedure:

-

To a flame-dried flask under an inert atmosphere, add 4-bromophenylacetylene (1.0 eq) and the anhydrous solvent.

-

Add the platinum catalyst (typically in ppm concentrations).

-

Add the triorganosilane (1.1 eq) dropwise to the stirred solution at room temperature. The reaction can be exothermic.

-

Stir the reaction at the desired temperature (room temperature to 60 °C) and monitor by GC/MS to determine the ratio of α and β isomers.

-

Upon completion, remove the solvent under reduced pressure.

-

The crude product can be purified by distillation or column chromatography to separate the isomeric vinylsilanes.

Mandatory Visualization

The following diagrams, generated using Graphviz (DOT language), illustrate key reaction pathways and a general experimental workflow.

Caption: Catalytic cycle of the Sonogashira coupling reaction.

Caption: Mechanism of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Caption: Regiochemical outcomes of the hydrosilylation of 4-bromophenylacetylene.

Caption: General experimental workflow for the synthesis and purification of products.

References

Probing the Electronic Landscape of 4-Bromophenylacetylene: A Technical Guide

An In-depth Examination of the Electronic Properties of the Bromophenyl Group and its Influence on Reactivity and Application

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Bromophenylacetylene is a versatile building block in organic synthesis, finding extensive application in the development of novel materials and pharmaceutical agents. The electronic properties of its bromophenyl group are a critical determinant of its reactivity and interactions. This technical guide provides a comprehensive overview of these electronic characteristics, supported by quantitative data, detailed experimental protocols, and visualizations of its utility in synthetic pathways. We delve into the inductive and resonance effects of the bromo substituent, analyze its spectroscopic signatures, and explore its role in key reactions such as Sonogashira couplings and azide-alkyne cycloadditions, offering valuable insights for researchers in materials science and drug discovery.

Electronic Properties of the Bromophenyl Group

The electronic nature of the bromophenyl group in 4-bromophenylacetylene is a nuanced interplay of inductive and resonance effects, which can be quantitatively assessed through parameters like the Hammett constant and spectroscopic analysis.

Inductive and Resonance Effects

The bromine atom exerts a significant influence on the electron density of the phenylacetylene (B144264) system. This influence is twofold:

-

Inductive Effect (-I): Due to its high electronegativity, bromine withdraws electron density from the aromatic ring through the sigma (σ) bond framework. This electron-withdrawing inductive effect deactivates the ring towards electrophilic substitution.

-

Resonance Effect (+R): The lone pairs of electrons on the bromine atom can be delocalized into the π-system of the benzene (B151609) ring. This electron-donating resonance effect counteracts the inductive effect to some extent. However, for halogens, the inductive effect is generally considered to be stronger than the resonance effect, leading to an overall deactivation of the aromatic ring.

The ethynyl (B1212043) (acetylenic) group also contributes to the electronic landscape. It exhibits an electron-withdrawing inductive effect and a capacity for an electron-releasing resonance effect. Computational studies on substituted ethynylbenzenes have provided insights into the complex interplay of these substituent effects on the acidity and reactivity of the molecule.[1]

Hammett Substituent Constant

The Hammett equation provides a quantitative measure of the electronic effect of a substituent on the reactivity of an aromatic compound.[2][3] The Hammett constant (σ) for a para-bromo substituent is a positive value, indicating its electron-withdrawing nature.

| Substituent | Hammett Constant (σp) |

| Bromo (-Br) | +0.23 |

This value is for the bromo substituent on a benzoic acid system and serves as a good approximation for the electronic effect in other aromatic systems.

Spectroscopic Characterization

The electronic environment of the bromophenyl group in 4-bromophenylacetylene is reflected in its spectroscopic data.

Infrared (IR) Spectroscopy

The IR spectrum of 4-bromophenylacetylene displays characteristic absorption bands that provide information about its functional groups.

| Wavenumber (cm⁻¹) | Assignment |

| ~3300 | ≡C-H stretch (terminal alkyne) |

| ~2110 | C≡C stretch (alkyne) |

| 1580-1600 | C=C stretch (aromatic ring) |

| ~830 | C-H out-of-plane bend (para-disubstituted benzene) |

| 500-600 | C-Br stretch |

Note: The exact positions of these bands can vary slightly depending on the sample preparation and instrument. A representative IR spectrum of a terminal alkyne shows a characteristic C-H stretch at 3289 cm⁻¹ and a C≡C stretch at 2117 cm⁻¹.[4]

13C Nuclear Magnetic Resonance (NMR) Spectroscopy

| Carbon Atom | Expected Chemical Shift Range (ppm) |

| C-Br (ipso-carbon) | 120 - 125 |

| C-H (ortho to Br) | 130 - 135 |

| C-H (meta to Br) | 128 - 132 |

| C-C≡CH (ipso-carbon) | 122 - 127 |

| C ≡CH | 80 - 90 |

| C≡C H | 75 - 85 |

Experimental Protocols

The following sections provide detailed methodologies for key experiments involving 4-bromophenylacetylene.

Synthesis of 4-Bromophenylacetylene

A common method for the synthesis of 4-bromophenylacetylene is the Sonogashira coupling of a dihalo-benzene followed by a desilylation step, or the direct coupling of 4-bromoiodobenzene with a protected acetylene (B1199291), followed by deprotection. A general procedure for a Sonogashira coupling is provided below.

General Protocol for Sonogashira Coupling: [10][11][12]

-

To a Schlenk flask under an inert atmosphere (e.g., argon), add the aryl halide (e.g., 4-bromoiodobenzene) (1 mmol), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂ - 2-5 mol%), and a copper(I) co-catalyst (e.g., CuI - 1-3 mol%).

-

Add a suitable solvent (e.g., degassed THF or DMF) and a base (e.g., triethylamine (B128534) or diisopropylamine).

-

To this mixture, add the terminal alkyne (e.g., trimethylsilylacetylene) (1.1-1.5 equivalents).

-

Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-70 °C) and monitor the progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with an aqueous solution of ammonium (B1175870) chloride.

-

Extract the product with an organic solvent (e.g., ethyl acetate (B1210297) or diethyl ether).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel.

Copper-Catalyzed Azide-Alkyne Cycloaddition (Click Chemistry)

4-Bromophenylacetylene is a valuable substrate for "click chemistry," a powerful tool for forming triazole linkages.[13][14]

General Protocol for CuAAC Reaction: [15][16]

-

In a reaction vial, dissolve the azide (B81097) (1 equivalent) and 4-bromophenylacetylene (1 equivalent) in a suitable solvent system (e.g., a mixture of tert-butanol (B103910) and water).[13]

-

Add a copper(II) sulfate solution (e.g., 1 M aqueous solution, 5-10 mol%).

-

Add a reducing agent, such as sodium ascorbate (B8700270) (10-20 mol%), to generate the active Cu(I) catalyst in situ.[13]

-

Stir the reaction mixture at room temperature. The reaction is often complete within a few hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent.

-

Wash the organic layer, dry it, and concentrate it to obtain the crude triazole product.

-

Purify the product by crystallization or column chromatography.

Visualization of Synthetic Pathways

The utility of 4-bromophenylacetylene as a synthetic intermediate is visualized in the following diagrams.

Caption: Sonogashira coupling workflow.

Caption: Click chemistry workflow.

Role in Drug Development and Materials Science

The bromophenyl group in 4-bromophenylacetylene plays a crucial role in its application in both drug development and materials science.

In drug development , the bromine atom can participate in halogen bonding, a non-covalent interaction that can enhance binding affinity and selectivity to biological targets. Furthermore, the rigid acetylene linker is often used in the design of bioactive molecules to control their conformation. The ability to readily form triazoles via click chemistry allows for the rapid generation of compound libraries for high-throughput screening. For instance, phenylacetylene derivatives have been investigated for their dopaminergic activity.[17]

In materials science , 4-bromophenylacetylene serves as a key monomer for the synthesis of conjugated polymers and organic electronic materials. The presence of the bromine atom provides a handle for further functionalization through cross-coupling reactions, enabling the tuning of the material's optical and electronic properties.

Conclusion

The electronic properties of the bromophenyl group in 4-bromophenylacetylene are characterized by a dominant electron-withdrawing inductive effect and a weaker electron-donating resonance effect. These characteristics, quantified by its Hammett constant and observable through spectroscopic methods, dictate its reactivity in important synthetic transformations like the Sonogashira coupling and azide-alkyne cycloaddition. This understanding is paramount for the rational design of novel pharmaceuticals and advanced materials, making 4-bromophenylacetylene a valuable and versatile tool in the chemist's arsenal. Further computational studies could provide a more detailed picture of the electronic structure and reactivity of this important molecule.[18][19][20][21][22]

References

- 1. Range of validity of the Hammett equation: acidity of substituted ethynylbenzenes - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. web.viu.ca [web.viu.ca]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. researchgate.net [researchgate.net]

- 5. compoundchem.com [compoundchem.com]

- 6. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 7. organic chemistry - Assigning the 13C NMR spectrum of bromobenzene and 4-bromobenzophenone - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 8. scribd.com [scribd.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. rsc.org [rsc.org]

- 11. ijnc.ir [ijnc.ir]

- 12. Sonogashira Coupling [organic-chemistry.org]

- 13. mdhv.ca [mdhv.ca]

- 14. Click Chemistry [organic-chemistry.org]

- 15. broadpharm.com [broadpharm.com]

- 16. interchim.fr [interchim.fr]

- 17. Click chemistry based solid phase supported synthesis of dopaminergic phenylacetylenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Computational analysis of substituent effect on emission wavelengths and chemical reaction rates [shareok.org]

- 19. researchgate.net [researchgate.net]

- 20. Computational Study of Ortho-Substituent Effects on Antioxidant Activities of Phenolic Dendritic Antioxidants - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. Computational Investigation of Substituent Effects on the Fluorescence Wavelengths of Oxyluciferin Analogs - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Sonogashira Coupling Reaction Using 4-Bromophenylacetylene

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Sonogashira cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[1] This reaction has become an indispensable tool in organic synthesis, particularly in the pharmaceutical and materials science industries, due to its mild reaction conditions and broad functional group tolerance.[2] This document provides detailed application notes and protocols for the Sonogashira coupling reaction utilizing 4-bromophenylacetylene as a key building block for the synthesis of unsymmetrical diarylacetylenes and other complex molecular architectures.

Reaction Principle

The Sonogashira reaction is typically catalyzed by a palladium complex, such as Pd(PPh₃)₂Cl₂, and a copper(I) co-catalyst, most commonly copper(I) iodide (CuI).[3][4] The reaction proceeds via two interconnected catalytic cycles. In the palladium cycle, the active Pd(0) species undergoes oxidative addition with the aryl halide (4-bromophenylacetylene). Simultaneously, in the copper cycle, the terminal alkyne reacts with the copper(I) salt in the presence of a base to form a copper acetylide intermediate. This intermediate then undergoes transmetalation with the palladium complex. The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the final coupled product and regenerate the active Pd(0) catalyst, thus completing the cycle.[5]

Data Presentation: Reaction Conditions and Yields

The following table summarizes representative conditions and yields for the Sonogashira coupling of aryl halides with terminal alkynes, providing a basis for optimizing the reaction with 4-bromophenylacetylene.

| Entry | Aryl Halide | Terminal Alkyne | Pd Catalyst (mol%) | Cu(I) Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 4-Iodotoluene | Phenylacetylene | 5% Pd on alumina | 0.1% Cu₂O on alumina | - | THF-DMA (9:1) | 75 | 72 | <2 (batch) |

| 2 | 4-Iodobenzaldehyde | Phenylacetylene | Not specified | Not specified | - | THF-DMA (9:1) | 80 | - | 75[3] |

| 3 | 4-Iodotoluene | Phenylacetylene | Not specified | Not specified | - | THF-DMA (9:1) | 80 | - | 60[3] |

| 4 | 9-Bromo-10-iodoanthracene | Phenylacetylene | Pd(PPh₃)₂Cl₂ (3) | CuI (3) | Et₃N | THF | RT | 20 | 74[6] |

| 5 | 9-Bromo-10-iodoanthracene | 4-Ethynyl-N,N-dimethylaniline | Pd(PPh₃)₂Cl₂ (3) | CuI (3) | Et₃N | THF | RT | 20 | 72[6] |

| 6 | 4-Iodoanisole | 4-Methylphenylacetylene | CuI (10) | - | K₂CO₃ | DMF | 100 | - | Not Specified[7] |

| 7 | Iodobenzene | Phenylacetylene | Pd/CuFe₂O₄ (3) | - | K₂CO₃ | EtOH | 70 | - | Not Specified[8] |

| 8 | 3,5-Disubstituted-4-iodoisoxazoles | Phenylacetylene | Pd(acac)₂ (5) | CuI (10) | Et₂NH | DMF | 60 | 20 | 26-30[9] |

Experimental Protocols

General Protocol for Sonogashira Cross-Coupling of 4-Bromophenylacetylene

This protocol is a generalized procedure based on established methods for the Sonogashira coupling of aryl bromides.[2] Optimization of catalyst, ligand, base, solvent, and temperature may be necessary for specific substrates and coupling partners.

Materials:

-

4-Bromophenylacetylene

-

Terminal alkyne (1.1 - 1.5 equivalents)

-

Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄) (1-5 mol%)

-

Copper(I) iodide (CuI) (2-10 mol%)

-

Amine base (e.g., triethylamine (B128534) (Et₃N), diisopropylamine (B44863) (i-Pr₂NH)) (2-3 equivalents)

-

Anhydrous solvent (e.g., tetrahydrofuran (B95107) (THF), toluene, N,N-dimethylformamide (DMF))

-

Inert gas (Argon or Nitrogen)

-

Standard glassware for anhydrous reactions

Procedure:

-

Reaction Setup: To a dry round-bottom flask or Schlenk tube equipped with a magnetic stir bar, add 4-bromophenylacetylene, the palladium catalyst, and copper(I) iodide under an inert atmosphere (Argon or Nitrogen).

-

Solvent and Reagent Addition: Add the anhydrous solvent to the flask, followed by the amine base and the terminal alkyne via syringe.

-

Reaction Conditions: Stir the reaction mixture at room temperature or heat to a specified temperature (e.g., 40-80 °C). The progress of the reaction should be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[2]

-

Work-up: Upon completion of the reaction (as indicated by TLC or LC-MS), cool the reaction mixture to room temperature. Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) and wash with water or a saturated aqueous solution of ammonium (B1175870) chloride to remove the amine hydrohalide salt.[2]

-

Purification: Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired coupled product.[2]

Visualizations

Caption: Catalytic cycle of the Sonogashira coupling reaction.

Caption: General experimental workflow for Sonogashira coupling.

References

- 1. rsc.org [rsc.org]

- 2. Sonogashira Coupling [organic-chemistry.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Collection - A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines - The Journal of Organic Chemistry - Figshare [acs.figshare.com]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

Application Notes and Protocols for the Palladium-Catalyzed Cross-Coupling of 4-Bromophenylacetylene

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the palladium-catalyzed cross-coupling reactions of 4-bromophenylacetylene. This versatile building block is a key precursor in the synthesis of a wide range of organic materials, pharmaceuticals, and complex molecular architectures. The methodologies outlined herein focus on three seminal palladium-catalyzed reactions: the Sonogashira, Suzuki, and Heck couplings.

Introduction to Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1] These reactions have revolutionized the construction of complex molecules and are indispensable in medicinal chemistry and materials science. For the substrate 4-bromophenylacetylene, these coupling reactions open avenues to synthesize diarylacetylenes, aryl-substituted phenylacetylenes, and cinnamic acid derivatives, which are valuable scaffolds in various fields.

Sonogashira Coupling: This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base.[2][3] It is a highly efficient method for the synthesis of substituted alkynes.

Suzuki Coupling: The Suzuki coupling involves the reaction of an organoboron compound (typically a boronic acid or ester) with an organohalide, catalyzed by a palladium(0) complex.[4] It is renowned for its mild reaction conditions, low toxicity of reagents, and broad functional group compatibility.

Heck Reaction: The Heck reaction is the palladium-catalyzed vinylation of an aryl or vinyl halide with an alkene.[5] This reaction is a powerful tool for the synthesis of substituted alkenes and has found widespread application in the synthesis of natural products and pharmaceuticals.

Quantitative Data Summary

The following tables summarize quantitative data for the palladium-catalyzed cross-coupling reactions of 4-bromophenylacetylene and its derivatives with various coupling partners.

Table 1: Sonogashira Coupling of Aryl Halides with Terminal Alkynes

| Entry | Aryl Halide | Alkyne | Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |

| 1 | 4-Iodotoluene | Phenylacetylene | 5% Pd on alumina (B75360) / 0.1% Cu₂O on alumina | - | THF-DMA (9:1) | 75 | <2 (batch) | [6] |

| 2 | 4-Iodobenzaldehyde | Phenylacetylene | 5% Pd on alumina / 0.1% Cu₂O on alumina | - | THF-DMA (9:1) | 80 | 75 (flow) | [6] |

| 3 | 4-Iodotoluene | 1-Ethynyl-4-fluorobenzene | 5% Pd on alumina / 0.1% Cu₂O on alumina | - | THF-DMA (9:1) | 80 | 62 (flow) | [6] |

| 4 | 4-Iodobenzaldehyde | 3-Ethynylpyridine | 5% Pd on alumina / 0.1% Cu₂O on alumina | - | THF-DMA (9:1) | 80 | 45 (flow) | [6] |

Table 2: Suzuki Coupling of Aryl Bromides with Arylboronic Acids

| Entry | Aryl Bromide | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |

| 1 | 5-(4-bromophenyl)-4,6-dichloropyrimidine | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane/H₂O | 70-80 | 60 | [7] |

| 2 | 5-(4-bromophenyl)-4,6-dichloropyrimidine | 4-(Trifluoromethyl)phenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | Toluene/H₂O | 70-80 | 40 | [7] |

| 3 | 1-Bromo-4-(1-octynyl)benzene | Phenylboronic acid | Pd-precatalyst II (1) | K₂CO₃ | H₂O/TBAB | 60 | 95 | [8] |

| 4 | 1-Bromo-4-(1-octynyl)benzene | 4-Tolylboronic acid | Pd-precatalyst I (1) | K₂CO₃ | H₂O/TBAB | 100 | 40 | [8] |

| 5 | 4-Bromoacetophenone | Phenylboronic acid | Magnetic supported Pd(II)-N₂O₂ (0.25) | Na₂CO₃ | DMA | 140 | High Conversion | [9] |

Table 3: Heck Reaction of Aryl Halides with Alkenes

| Entry | Aryl Halide | Alkene | Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |

| 1 | 4-Bromoanisole | n-Butyl acrylate | [SIPr·H][Pd(ƞ³-2-Me-allyl)Cl₂] (1.4) | K₂CO₃ | DMF | 100 | 98 | [10] |

| 2 | 4-Bromobenzonitrile | n-Butyl acrylate | [SIPr·H][Pd(ƞ³-2-Me-allyl)Cl₂] (1.4) | K₂CO₃ | DMF | 100 | 96 | [10] |

| 3 | 4-Bromoanisole | t-Butyl acrylate | [SIPr·H][Pd(ƞ³-2-Me-allyl)Cl₂] (1.4) | K₂CO₃ | DMF | 100 | 98 | [10] |

| 4 | 2-Bromoaniline | n-Butyl acrylate | [SIPr·H][Pd(ƞ³-2-Me-allyl)Cl₂] (1.4) | K₂CO₃ | DMF | 100 | 65 | [10] |

| 5 | 4-Bromostyrene | Phenylboronic acid | Pd(OAc)₂ | - | - | - | 90 | [5] |

Experimental Protocols

This protocol is adapted from a general procedure for Sonogashira coupling.[6]

Materials:

-

4-Bromophenylacetylene

-

Terminal alkyne (e.g., Phenylacetylene)

-

Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂)

-

Copper(I) iodide (CuI)

-

Amine base (e.g., Triethylamine (Et₃N) or Diisopropylamine (i-Pr₂NH))

-

Anhydrous solvent (e.g., THF, DMF, or Toluene)

-

Schlenk flask or sealed tube

-

Magnetic stirrer and heating mantle

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a dry Schlenk flask under an inert atmosphere, add 4-bromophenylacetylene (1.0 mmol), the palladium catalyst (0.02-0.05 mmol), and CuI (0.04-0.1 mmol).

-

Add the anhydrous solvent (5-10 mL) and the amine base (2.0-3.0 mmol).

-

Add the terminal alkyne (1.1-1.5 mmol) to the reaction mixture.

-

Stir the mixture at room temperature or heat to 50-80 °C. The reaction progress can be monitored by TLC or GC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with saturated aqueous NH₄Cl solution and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel (e.g., using a hexane/ethyl acetate (B1210297) gradient).

This protocol is based on a general procedure for Suzuki-Miyaura coupling.[7][11]

Materials:

-

4-Bromophenylacetylene

-

Arylboronic acid (e.g., Phenylboronic acid)

-

Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(OAc)₂)

-

Ligand (if using Pd(OAc)₂, e.g., PPh₃ or a biarylphosphine)

-

Base (e.g., K₂CO₃, K₃PO₄, or Cs₂CO₃)

-

Solvent system (e.g., 1,4-Dioxane/H₂O, Toluene/H₂O, or DMF/H₂O)

-

Schlenk flask or round-bottom flask with a condenser

-

Magnetic stirrer and heating mantle

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a Schlenk flask under an inert atmosphere, add 4-bromophenylacetylene (1.0 mmol), the arylboronic acid (1.2-1.5 mmol), the palladium catalyst (0.01-0.05 mmol), and the ligand (if applicable).

-

Add the base (2.0-3.0 mmol).

-

Add the degassed solvent system (e.g., 10 mL of a 4:1 mixture of organic solvent to water).

-

Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction by TLC or GC-MS.

-

After completion, cool the reaction to room temperature.

-

Add water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography or recrystallization.

This protocol is a generalized procedure for the Heck reaction.[10][12]

Materials:

-

4-Bromophenylacetylene

-

Alkene (e.g., Styrene or an acrylate)

-

Palladium catalyst (e.g., Pd(OAc)₂)

-

Ligand (e.g., PPh₃ or a bulky phosphine (B1218219) ligand)

-

Base (e.g., Et₃N, K₂CO₃, or NaOAc)

-

Solvent (e.g., DMF, NMP, or Toluene)

-

Sealed tube or a flask with a condenser

-

Magnetic stirrer and heating mantle

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

In a sealed tube under an inert atmosphere, combine 4-bromophenylacetylene (1.0 mmol), the palladium catalyst (0.01-0.05 mmol), and the ligand (if necessary).

-

Add the base (1.2-2.0 mmol) and the solvent (5-10 mL).

-

Add the alkene (1.1-2.0 mmol) to the mixture.

-

Seal the tube and heat the reaction to 100-140 °C. Monitor the reaction's progress by TLC or GC-MS.

-

Once the reaction is complete, cool it to room temperature.

-

Filter the mixture to remove any solids and dilute the filtrate with water.

-

Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography.

Visualizations

Caption: General experimental workflow for cross-coupling.

References

- 1. Yoneda Labs [yonedalabs.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Sonogashira Coupling [organic-chemistry.org]

- 4. Suzuki Coupling [organic-chemistry.org]

- 5. BJOC - Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions [beilstein-journals.org]

- 6. rsc.org [rsc.org]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. ikm.org.my [ikm.org.my]

- 10. backoffice.biblio.ugent.be [backoffice.biblio.ugent.be]

- 11. www1.udel.edu [www1.udel.edu]

- 12. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - PMC [pmc.ncbi.nlm.nih.gov]

4-Bromophenylacetylene: A Key Precursor for Advanced Organic Electronic Materials

Application Notes and Protocols for Researchers in Materials Science and Drug Development

Introduction:

4-Bromophenylacetylene is a versatile aromatic hydrocarbon compound that serves as a fundamental building block in the synthesis of a wide range of organic electronic materials.[1] Its unique structure, featuring both a reactive bromine atom and a terminal alkyne group, makes it an ideal precursor for constructing highly conjugated systems through various cross-coupling reactions. These resulting materials, such as oligo(phenylene ethynylene)s (OPEs) and poly(phenylene ethynylene)s (PPEs), are at the forefront of research in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and other advanced electronic devices due to their tunable optoelectronic properties.[2][3]

The Sonogashira cross-coupling reaction is the most prominent method for polymerizing and functionalizing 4-bromophenylacetylene. This palladium- and copper-catalyzed reaction efficiently forms carbon-carbon bonds between the terminal alkyne of one monomer and the aryl halide of another, leading to the creation of extended π-conjugated systems.[4][5] The ability to precisely control the structure and electronic properties of the final materials by carefully selecting the reaction partners and conditions makes 4-bromophenylacetylene a valuable tool for materials scientists and chemists.

Applications in Organic Electronics

Materials derived from 4-bromophenylacetylene exhibit a range of desirable electronic properties, making them suitable for various applications:

-

Organic Light-Emitting Diodes (OLEDs): The extended π-conjugation in OPEs and PPEs leads to efficient photoluminescence, a key requirement for emissive layers in OLEDs. By tuning the length of the conjugated backbone and introducing different functional groups, the emission color and quantum efficiency of the resulting materials can be precisely controlled.

-

Organic Field-Effect Transistors (OFETs): The rigid, planar structures of many polymers derived from 4-bromophenylacetylene facilitate intermolecular π-π stacking, which is crucial for efficient charge transport. This property makes them promising candidates for the active semiconductor layer in OFETs, with potential applications in flexible displays, sensors, and logic circuits.

-

Molecular Wires: The linear, rod-like structure of oligo(phenylene ethynylene)s makes them ideal candidates for use as molecular wires in nanoelectronics, enabling the transport of charge over short distances.

Performance of 4-Bromophenylacetylene-Derived Materials

The electronic performance of materials synthesized from 4-bromophenylacetylene is highly dependent on their specific molecular structure, including the length of the conjugated system and the nature of any side groups or end groups. The following table summarizes typical performance data for classes of materials where 4-bromophenylacetylene is a key precursor.

| Material Class | Application | Key Performance Metric | Typical Value Range |

| Oligo(phenylene ethynylene)s (OPEs) | OFETs | Hole Mobility (μh) | 10⁻⁴ - 10⁻² cm²/Vs |

| Poly(phenylene ethynylene)s (PPEs) | OFETs | Hole Mobility (μh) | 10⁻³ - 10⁻¹ cm²/Vs |

| Phenylacetylene-based Copolymers | OLEDs | External Quantum Efficiency (EQE) | 1 - 5% |

Experimental Protocols

The following protocols provide detailed methodologies for key experiments involving 4-bromophenylacetylene as a precursor.

Protocol 1: Synthesis of Bis(4-bromophenyl)acetylene (B50430) via Sonogashira Homocoupling

This protocol describes the synthesis of a common building block, bis(4-bromophenyl)acetylene, which can be further functionalized to create more complex organic electronic materials.

Materials:

-

4-Bromophenylacetylene

-

Palladium(II) acetate (B1210297) (Pd(OAc)₂)

-

Copper(I) iodide (CuI)

-

Triphenylphosphine (PPh₃)

-

Diisopropylamine (DIPA)

-

Toluene (B28343), anhydrous

-

Dichloromethane (DCM)

-

Hexane

-

Silica (B1680970) gel for column chromatography

Procedure:

-

To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 4-bromophenylacetylene (1.0 eq), Pd(OAc)₂ (0.02 eq), CuI (0.04 eq), and PPh₃ (0.08 eq).

-

Add anhydrous toluene and DIPA to the flask.

-

Heat the reaction mixture to 70°C and stir for 24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

-

Dissolve the residue in DCM and wash with a saturated aqueous solution of ammonium (B1175870) chloride.

-

Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel using a hexane/DCM gradient to yield bis(4-bromophenyl)acetylene as a solid.

Protocol 2: Sonogashira Cross-Coupling of 4-Bromophenylacetylene with an Aryl Iodide

This protocol outlines a general procedure for the synthesis of an unsymmetrical diarylacetylene, a core structure in many organic electronic materials.

Materials:

-

4-Bromophenylacetylene

-

Aryl iodide (e.g., 4-iodotoluene)

-

Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

-

Copper(I) iodide (CuI)

-

Triethylamine (B128534) (TEA)

-

Tetrahydrofuran (THF), anhydrous

Procedure:

-

In a round-bottom flask, dissolve the aryl iodide (1.0 eq) and 4-bromophenylacetylene (1.2 eq) in anhydrous THF.

-

Add Pd(PPh₃)₂Cl₂ (0.03 eq) and CuI (0.05 eq) to the solution.

-

Degas the solution by bubbling argon through it for 15 minutes.

-

Add triethylamine (2.5 eq) to the reaction mixture.

-

Stir the reaction at room temperature for 12-24 hours, monitoring its progress by TLC.

-

After completion, quench the reaction with a saturated aqueous solution of NH₄Cl.

-

Extract the product with ethyl acetate, and wash the combined organic layers with brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain the desired diarylacetylene.

Structure-Property Relationships and Synthesis Workflow

The electronic properties of materials derived from 4-bromophenylacetylene are intrinsically linked to their molecular structure. The following diagrams illustrate the general workflow for synthesizing these materials and the relationship between their structure and key electronic parameters.

Caption: Synthetic workflow from 4-bromophenylacetylene to organic electronic devices.

The introduction of the phenylene ethynylene linker, derived from 4-bromophenylacetylene, has a profound impact on the electronic structure of the resulting conjugated polymer. This can be understood by examining the frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

References

Application Notes and Protocols for the Preparation of Poly(phenylacetylene) Derivatives from 4-Bromophenylacetylene

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and potential applications of poly(phenylacetylene) derivatives starting from 4-Bromophenylacetylene. The protocols detailed below offer step-by-step guidance for the polymerization of this monomer using common transition metal catalysts and for its subsequent functionalization, a key step towards its application in the field of drug development.

Introduction

Poly(phenylacetylene)s (PPAs) are a class of conjugated polymers that have garnered significant interest due to their unique optical and electronic properties. The presence of a bromine atom in poly(4-bromophenylacetylene) offers a versatile handle for post-polymerization modification, enabling the introduction of a wide array of functional groups. This adaptability makes it a promising platform for the development of advanced materials, particularly in the biomedical field for applications such as drug delivery and bio-imaging. The ability to tailor the polymer's properties through strategic chemical modifications opens up avenues for creating sophisticated drug-polymer conjugates with controlled release profiles and targeted delivery capabilities.

Data Presentation: Polymerization of 4-Bromophenylacetylene

The following table summarizes the typical outcomes of 4-Bromophenylacetylene polymerization using different transition metal catalysts. The molecular weight (Mn and Mw) and polydispersity index (PDI) are crucial parameters that influence the polymer's physical and biological properties.

| Catalyst System | Monomer:Catalyst Ratio | Solvent | Temperature (°C) | Time (h) | Yield (%) | Mn (kDa) | Mw (kDa) | PDI (Mw/Mn) |

| [Rh(nbd)Cl]₂ / Et₃N | 50:1 | Toluene (B28343) | 30 | 24 | ~85 | 15 - 25 | 30 - 50 | 1.8 - 2.5 |

| WCl₆ / Ph₄Sn | 50:1 | Toluene | 30 | 3 | ~90 | 20 - 40 | 40 - 80 | 2.0 - 3.0 |

| MoCl₅ | 50:1 | Toluene | 60 | 2 | ~75 | 10 - 20 | 20 - 40 | 1.9 - 2.8 |

Note: The values presented are approximate and can vary depending on the specific reaction conditions, purity of reagents, and analytical techniques used.

Experimental Protocols

Protocol 1: Rhodium-Catalyzed Polymerization of 4-Bromophenylacetylene

This protocol describes a typical procedure for the polymerization of 4-bromophenylacetylene using a rhodium-based catalyst system, which is known for its high efficiency in polymerizing substituted acetylenes.[1]

Materials:

-

4-Bromophenylacetylene (monomer)

-

[Rh(nbd)Cl]₂ (di-μ-chloro-bis(norbornadiene)dirhodium(I)) (catalyst)

-

Triethylamine (B128534) (Et₃N) (co-catalyst)

-

Anhydrous toluene (solvent)

-

Methanol (B129727) (for precipitation)

-

Schlenk flask and standard Schlenk line equipment

-

Nitrogen gas (inert atmosphere)

Procedure:

-

In a Schlenk flask under a nitrogen atmosphere, dissolve 4-bromophenylacetylene (e.g., 181 mg, 1.0 mmol) in anhydrous toluene (5 mL).

-

In a separate Schlenk flask, prepare the catalyst solution by dissolving [Rh(nbd)Cl]₂ (e.g., 4.6 mg, 0.01 mmol) and triethylamine (e.g., 14 μL, 0.1 mmol) in anhydrous toluene (5 mL).

-

Transfer the catalyst solution to the monomer solution via a cannula under a positive pressure of nitrogen.

-

Stir the reaction mixture at 30°C for 24 hours. The solution will typically become more viscous as the polymerization proceeds.

-

After the reaction is complete, precipitate the polymer by slowly adding the reaction mixture to a beaker of vigorously stirred methanol (100 mL).

-

Collect the precipitated polymer by filtration, wash it with methanol, and dry it under vacuum to a constant weight.

-

Characterize the resulting poly(4-bromophenylacetylene) using techniques such as Gel Permeation Chromatography (GPC) to determine molecular weight and PDI, and NMR spectroscopy to confirm the polymer structure.